7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline

Catalog No.
S15117754
CAS No.
62401-69-8
M.F
C18H23N5O4
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethy...

CAS Number

62401-69-8

Product Name

7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline

IUPAC Name

7-[2-[1-(3,4-dihydroxyphenyl)propan-2-ylamino]ethyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C18H23N5O4/c1-11(8-12-4-5-13(24)14(25)9-12)19-6-7-23-10-20-16-15(23)17(26)22(3)18(27)21(16)2/h4-5,9-11,19,24-25H,6-8H2,1-3H3

InChI Key

KSWSOCZUAISECK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline is a complex organic compound that belongs to the class of purines, specifically a derivative of theophylline. Its molecular formula is C18H23N5O4C_{18}H_{23}N_{5}O_{4} and it features a unique structure that includes a theophylline core with additional functional groups that enhance its biological activity. The compound is characterized by the presence of a propyl chain and a 3,4-dihydroxyphenyl group, which contribute to its pharmacological properties .

The chemical reactivity of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation: The hydroxyl groups on the phenyl ring may undergo oxidation reactions, potentially altering the compound's activity.
  • Degradation: Under acidic or basic conditions, the compound may hydrolyze, leading to the breakdown of its structure.

These reactions are essential for understanding the compound's stability and potential modifications in pharmaceutical applications.

7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline exhibits significant biological activity. It is known for its role as a phosphodiesterase inhibitor, which can enhance cyclic adenosine monophosphate levels in cells. This mechanism is crucial for various therapeutic effects, including:

  • Bronchodilation: Similar to other theophylline derivatives, it may help relax bronchial muscles, making it useful in treating respiratory conditions like asthma.
  • Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties due to its structural similarity to other known anti-inflammatory agents.
  • Neuroprotective Properties: Preliminary studies suggest potential neuroprotective effects, possibly linked to its ability to modulate neurotransmitter systems.

The synthesis of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline typically involves several steps:

  • Preparation of Theophylline Derivative: Starting from theophylline, various alkylation and acylation reactions can be performed to introduce the propyl chain and amino groups.
  • Formation of Propylamine Linkage: The reaction of an appropriate propylamine derivative with a precursor containing the hydroxylated phenyl group leads to the formation of the desired compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The applications of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline span various fields:

  • Pharmaceutical Development: Due to its bronchodilator and anti-inflammatory properties, it is explored as a potential treatment for chronic obstructive pulmonary disease and asthma.
  • Research Tool: It serves as a valuable tool in biochemical research for studying cyclic nucleotide pathways and their implications in cellular signaling.

Interaction studies involving 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline focus on its pharmacokinetics and pharmacodynamics:

  • Drug Interactions: Research indicates that this compound may interact with other medications metabolized by cytochrome P450 enzymes, affecting their efficacy and safety profiles.
  • Receptor Binding Studies: Investigations into its binding affinity for adenosine receptors and phosphodiesterase enzymes provide insights into its mechanism of action.

Several compounds share structural similarities with 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
7-(2,3-Dihydroxypropyl)theophyllineContains a dihydroxypropyl groupKnown for lower toxicity and enhanced solubility
7-PropyltheophyllineSimple propyl substitution on theophyllinePrimarily used as a bronchodilator
DyphyllineContains two hydroxymethyl groupsExhibits both bronchodilator and diuretic effects

The uniqueness of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline lies in its specific combination of functional groups that confer enhanced biological activity compared to these similar compounds. Its potential applications in therapeutic contexts further distinguish it from others within this class.

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

373.17500423 g/mol

Monoisotopic Mass

373.17500423 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-11-2024

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